2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol
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Overview
Description
2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with hydroxyethyl and phenyl groups. It is primarily used in industrial and scientific research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol involves multiple steps. One common method includes the reaction of 7-methyl-2-phenyl-1,8-naphthyridine with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes rigorous quality control measures to ensure consistency and safety. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl and naphthyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl or naphthyridine rings .
Scientific Research Applications
2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its cytotoxic properties against cancer cell lines, particularly breast cancer.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol involves its interaction with DNA. As a DNA intercalator, it inserts itself between the base pairs of double-stranded DNA, altering its conformation and inhibiting replication and transcription. This property makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl phenyl sulfide
- Ethanol, 2-[(2-aminoethyl)amino]-
- 2-(2-pyridyl)ethanol
Uniqueness
Compared to similar compounds, 2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol stands out due to its unique naphthyridine core, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential cytotoxic effects against cancer cells make it particularly valuable in medicinal chemistry .
Properties
CAS No. |
91860-07-0 |
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Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-8-16-18(22(9-11-23)10-12-24)13-17(21-19(16)20-14)15-5-3-2-4-6-15/h2-8,13,23-24H,9-12H2,1H3 |
InChI Key |
IHIOSUVCOVCEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)N(CCO)CCO |
Origin of Product |
United States |
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